molecular formula C16H18N2O2 B7508073 1-(2-Methylmorpholin-4-yl)-2-quinolin-8-ylethanone

1-(2-Methylmorpholin-4-yl)-2-quinolin-8-ylethanone

Cat. No. B7508073
M. Wt: 270.33 g/mol
InChI Key: JHUGBKRZEWJMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylmorpholin-4-yl)-2-quinolin-8-ylethanone, also known as MMQE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(2-Methylmorpholin-4-yl)-2-quinolin-8-ylethanone involves its interaction with certain proteins and enzymes in the body. It has been found to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. 1-(2-Methylmorpholin-4-yl)-2-quinolin-8-ylethanone has also been found to inhibit the activity of the protein Bcl-2, which is involved in regulating apoptosis or programmed cell death.
Biochemical and Physiological Effects
1-(2-Methylmorpholin-4-yl)-2-quinolin-8-ylethanone has been found to exhibit several biochemical and physiological effects in the body. It has been shown to induce cell death in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the expression of certain proteins and enzymes involved in cancer progression. 1-(2-Methylmorpholin-4-yl)-2-quinolin-8-ylethanone has also been found to exhibit anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-Methylmorpholin-4-yl)-2-quinolin-8-ylethanone for lab experiments is its potency and specificity towards cancer cells. This makes it a valuable tool for studying the mechanisms of cancer progression and developing new anti-cancer therapies. However, one of the limitations of 1-(2-Methylmorpholin-4-yl)-2-quinolin-8-ylethanone is its potential toxicity towards normal cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for 1-(2-Methylmorpholin-4-yl)-2-quinolin-8-ylethanone research. One area of interest is in the development of 1-(2-Methylmorpholin-4-yl)-2-quinolin-8-ylethanone-based therapies for cancer treatment. 1-(2-Methylmorpholin-4-yl)-2-quinolin-8-ylethanone has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Another area of interest is in the development of 1-(2-Methylmorpholin-4-yl)-2-quinolin-8-ylethanone-based therapies for inflammatory diseases. 1-(2-Methylmorpholin-4-yl)-2-quinolin-8-ylethanone has been found to exhibit anti-inflammatory properties, and further research is needed to determine its potential use in the treatment of inflammatory diseases. Finally, there is a need for further research to determine the potential toxicity of 1-(2-Methylmorpholin-4-yl)-2-quinolin-8-ylethanone towards normal cells and tissues, which may limit its use in certain applications.
Conclusion
In conclusion, 1-(2-Methylmorpholin-4-yl)-2-quinolin-8-ylethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is efficient and yields high purity 1-(2-Methylmorpholin-4-yl)-2-quinolin-8-ylethanone. 1-(2-Methylmorpholin-4-yl)-2-quinolin-8-ylethanone has been found to exhibit potent anti-cancer properties, inhibit the activity of certain enzymes and proteins involved in cell survival and proliferation, and exhibit anti-inflammatory properties. It has several advantages for lab experiments, including its potency and specificity towards cancer cells. However, its potential toxicity towards normal cells may limit its use in certain experiments. There are several future directions for 1-(2-Methylmorpholin-4-yl)-2-quinolin-8-ylethanone research, including the development of 1-(2-Methylmorpholin-4-yl)-2-quinolin-8-ylethanone-based therapies for cancer and inflammatory diseases, and further research to determine its potential toxicity towards normal cells and tissues.

Synthesis Methods

The synthesis of 1-(2-Methylmorpholin-4-yl)-2-quinolin-8-ylethanone involves the reaction of 2-methyl-4-chloromorpholine with 8-hydroxyquinoline in the presence of a base such as potassium carbonate. The resulting product is then treated with acetyl chloride to form 1-(2-Methylmorpholin-4-yl)-2-quinolin-8-ylethanone. This method has been found to be efficient and yields high purity 1-(2-Methylmorpholin-4-yl)-2-quinolin-8-ylethanone.

Scientific Research Applications

1-(2-Methylmorpholin-4-yl)-2-quinolin-8-ylethanone has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of cancer research. 1-(2-Methylmorpholin-4-yl)-2-quinolin-8-ylethanone has been found to exhibit potent anti-cancer properties, specifically against breast cancer and lung cancer cells. It has been shown to induce cell death in cancer cells by inhibiting the activity of certain enzymes and proteins involved in cell survival and proliferation.

properties

IUPAC Name

1-(2-methylmorpholin-4-yl)-2-quinolin-8-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12-11-18(8-9-20-12)15(19)10-14-5-2-4-13-6-3-7-17-16(13)14/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUGBKRZEWJMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C(=O)CC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.